rac-(2R,3S)-2-ethenyloxan-3-amine
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Overview
Description
rac-(2R,3S)-2-ethenyloxan-3-amine is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxane ring structure with an ethenyl group and an amine group attached to it. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-ethenyloxan-3-amine can be achieved through several methods. One common approach involves the reaction of an appropriate oxirane with an amine under controlled conditions. The reaction typically requires a catalyst to facilitate the opening of the oxirane ring and the subsequent formation of the oxane structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-ethenyloxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce ethyl derivatives. Substitution reactions can result in various substituted oxane derivatives.
Scientific Research Applications
rac-(2R,3S)-2-ethenyloxan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(2R,3S)-2-ethenyloxan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane
- rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride
Uniqueness
rac-(2R,3S)-2-ethenyloxan-3-amine is unique due to its specific oxane ring structure with an ethenyl group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity or interaction profiles, which can be advantageous in specific research or industrial contexts.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2S,3R)-2-ethenyloxan-3-amine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8)4-3-5-9-7/h2,6-7H,1,3-5,8H2/t6-,7+/m1/s1 |
InChI Key |
PNTQMYFDQAIZFP-RQJHMYQMSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCCO1)N |
Canonical SMILES |
C=CC1C(CCCO1)N |
Origin of Product |
United States |
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